molecular formula C11H16F2O2 B2644674 Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate CAS No. 2253644-38-9

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate

Cat. No.: B2644674
CAS No.: 2253644-38-9
M. Wt: 218.244
InChI Key: HAEIMQHUGKZEKD-CMDGGOBGSA-N
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Description

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate is an organic compound characterized by the presence of a difluorocycloheptylidene group attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate typically involves the reaction of ethyl acetate with a difluorocycloheptylidene precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorocycloheptylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable probe for studying biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate exerts its effects involves interactions with specific molecular targets. The difluorocycloheptylidene group can engage in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its activity in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-(2,2-difluorocyclohexylidene)acetate
  • Ethyl (2E)-2-(2,2-difluorocyclopentylidene)acetate
  • Ethyl (2E)-2-(2,2-difluorocyclobutylidene)acetate

Uniqueness

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring analogs. This uniqueness can lead to distinct reactivity and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2O2/c1-2-15-10(14)8-9-6-4-3-5-7-11(9,12)13/h8H,2-7H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEIMQHUGKZEKD-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCCCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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